REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=2)=[C:5]([O:19][CH3:20])[CH:4]=1)=O.[C:21](Br)(Br)([Br:23])[Br:22].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:22][C:21]([Br:23])=[CH:1][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=2)=[C:5]([O:19][CH3:20])[CH:4]=1
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)C(=O)OC)OC
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
hexanes
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel (50 g)
|
Type
|
WASH
|
Details
|
The solution was rinsed with 1:1 water/dichloromethane
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by flash column chromatography on silica gel with 2-10% ethyl acetate/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(=CC1=CC(=C(C=C1)C1=CC=C(C=C1)C(=O)OC)OC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |